molecular formula C13H10ClKO B1630033 Potassium 2-benzyl-4-chlorophenate CAS No. 35471-49-9

Potassium 2-benzyl-4-chlorophenate

Cat. No.: B1630033
CAS No.: 35471-49-9
M. Wt: 256.77 g/mol
InChI Key: BRVHNHNUMVEFSQ-UHFFFAOYSA-M
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Description

Overview of Substituted Phenols and Their Phenate Derivatives

Phenols are a class of organic compounds characterized by a hydroxyl (–OH) group directly attached to an aromatic ring. The presence of substituents on this aromatic ring gives rise to a vast array of substituted phenols with diverse chemical and physical properties. These substituents can significantly influence the acidity of the phenolic proton and the reactivity of the aromatic ring.

Phenate derivatives, or phenolates, are the anionic form of phenols, created by the deprotonation of the hydroxyl group. wikipedia.org This is typically achieved by reacting a phenol (B47542) with a base. The resulting phenate ion is a potent nucleophile. wikipedia.org Alkali metal phenolates, for instance, are known to hydrolyze in water to produce basic solutions. wikipedia.org

The conversion of a substituted phenol to its corresponding phenate salt, such as the formation of Potassium 2-benzyl-4-chlorophenate from 2-benzyl-4-chlorophenol (B1669242), is a fundamental reaction in organic chemistry. This transformation is crucial for a variety of synthetic applications. For example, phenates are key intermediates in the Williamson ether synthesis to produce alkyl aryl ethers and in the Kolbe-Schmitt reaction for the synthesis of salicylic (B10762653) acid. wikipedia.org

The parent phenol of the titular compound, 2-benzyl-4-chlorophenol, is a solid at room temperature with a characteristic phenolic odor. wikipedia.org Its properties are summarized in the table below.

Physicochemical Properties of 2-benzyl-4-chlorophenol

Property Value
Molecular Formula C13H11ClO
Molecular Weight 218.68 g/mol pharmacompass.com
Appearance White to light tan or pink flakes or white crystals lookchem.com
Melting Point 46-49 °C lookchem.com
Boiling Point 160-162 °C (at 4.7 hPa) wikipedia.org
Water Solubility Very slightly soluble (0.117 g/L at 20 °C) wikipedia.org
CAS Number 120-32-1 bdmaee.net

Academic Significance of Halogenated Benzylphenols as Chemical Systems

Halogenated benzylphenols, including 2-benzyl-4-chlorophenol, represent a significant class of compounds in academic and industrial research. The presence of a halogen atom, a benzyl (B1604629) group, and a hydroxyl group on the same aromatic scaffold creates a molecule with multiple reactive sites, making it a versatile building block in organic synthesis.

The synthesis of these compounds is a subject of academic interest, with research focusing on achieving high selectivity and yield. For instance, the C-benzylation of 4-chlorophenol (B41353) to selectively produce 2-benzyl-4-chlorophenol can be catalyzed by Zn(OTf)2 under mild conditions. ciac.jl.cn Other synthetic routes include the reaction of sodium or potassium phenoxide with benzyl chloride, followed by chlorination, or the direct reaction of p-chlorophenol with benzyl chloride. wikipedia.org However, these methods can sometimes lead to the formation of undesired byproducts, such as dibenzylated compounds. google.com

From a research perspective, the electronic effects of the halogen and benzyl substituents on the phenolic ring are of fundamental interest. These substituents modulate the electron density of the aromatic system and the acidity of the phenolic proton, which in turn influences the compound's reactivity in further chemical transformations. researchgate.net Halogenated phenols and their derivatives are used as intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients and dyes. chemicalbull.com

Research Trajectories in Advanced Chemical and Environmental Studies of Phenate Compounds

The study of phenate compounds, including halogenated varieties, is evolving, with research extending into advanced materials and environmental science. In synthetic chemistry, there is a continuous drive to develop novel applications for these versatile intermediates. For example, substituted phenols are crucial starting materials for the synthesis of benzopyran derivatives.

The intumescent properties of substituted phenolates upon heating are also an area of investigation. It has been found that the type of substituent group—whether it is electron-donating or electron-withdrawing—greatly influences this process. nih.gov Furthermore, phenates are utilized as detergents in lubricating oils, where they help to neutralize corrosive acids and prevent the formation of deposits in engines. oronite.com

From an environmental standpoint, the widespread use of halogenated organic compounds has led to their presence in various environmental compartments. nih.gov Research is actively ongoing to understand the environmental fate, transport, and potential effects of these compounds. researchgate.net Studies have detected halogenated phenolic compounds in wildlife, prompting further investigation into their bioaccumulation and persistence. nih.gov This environmental research is critical for assessing the long-term impact of these chemicals and for developing strategies for their remediation. researchgate.net The replacement of certain halogenated compounds with alternatives in commercial products reflects the chemical industry's response to environmental research findings. epa.gov

Properties

CAS No.

35471-49-9

Molecular Formula

C13H10ClKO

Molecular Weight

256.77 g/mol

IUPAC Name

potassium;2-benzyl-4-chlorophenolate

InChI

InChI=1S/C13H11ClO.K/c14-12-6-7-13(15)11(9-12)8-10-4-2-1-3-5-10;/h1-7,9,15H,8H2;/q;+1/p-1

InChI Key

BRVHNHNUMVEFSQ-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)[O-].[K+]

Other CAS No.

35471-49-9

Related CAS

120-32-1 (Parent)

Origin of Product

United States

Synthetic Methodologies for 2 Benzyl 4 Chlorophenol and Its Potassium Salt

Precursor Synthesis: Benzylation of 4-Chlorophenol (B41353)

The primary method for synthesizing 2-benzyl-4-chlorophenol (B1669242) is through the benzylation of 4-chlorophenol. This reaction can be catalyzed by various substances, including zeolites and acids, each with its own set of advantages and challenges.

Zeolite-Catalyzed Benzylation Processes

Zeolites, particularly those of the faujasite type, have been found to be effective catalysts for the benzylation of p-substituted phenols. google.comgoogle.com These synthetic zeolites, which can contain metal ions such as sodium, potassium, cesium, calcium, tin, or hydrogen, can facilitate the desired monobenzylation while minimizing the formation of unwanted byproducts. google.com The reaction is typically carried out at temperatures ranging from 100 to 250 °C. google.com

One study demonstrated the reaction of 4-chlorophenol with benzyl (B1604629) alcohol in the presence of an Na-Y zeolite catalyst. google.comgoogle.com The process yielded a crude product containing 2-benzyl-4-chlorophenol, along with unreacted 4-chlorophenol and small amounts of byproducts like o-benzylphenol and dibenzyl ether. google.comgoogle.com The use of mesoporous Beta zeolites has also been explored, with the increased mesoporosity enhancing the accessibility of acid sites and improving the diffusion of reactants and products, leading to higher catalytic activity. mdpi.com

Table 1: Composition of Crude Product from Zeolite-Catalyzed Benzylation

CompoundPercentage (%)
4-chlorophenol71.2
2-benzyl-4-chlorophenol25.4
o-benzylphenol0.3
Dibenzyl ether1.3
Higher-boiling products1.8

This data represents a specific experimental outcome and may vary based on reaction conditions. google.comgoogle.com

Acid-Catalyzed Benzylation Reactions and Optimization

Acid catalysts, such as sulfuric acid and various metal salts, are also employed in the benzylation of 4-chlorophenol. google.comresearchgate.net For instance, the condensation of 4-chlorophenol with benzyl chloride in the presence of catalysts like FeCl₃, FeSO₄, or ZnSO₄ is a known method. google.com Another approach involves using a sulphonated styrene/divinylbenzene copolymer, which is a strongly acidic cation exchanger. google.com

Research has been conducted to optimize these acid-catalyzed reactions. A statistical study on the benzylation of p-chlorophenol with benzyl alcohol using sulfuric acid as a catalyst identified that temperature, the molar ratio of reactants, and the amount of catalyst significantly impact the yield of 2-benzyl-4-chlorophenol. researchgate.net Furthermore, the use of Zn(OTf)₂ as a catalyst under mild conditions has been shown to produce excellent yields of 2-benzyl-4-chlorophenol. ciac.jl.cn Optimal conditions for this method included a 1.2:1 molar ratio of 4-chlorophenol to benzyl chloride, 5% Zn(OTf)₂, and agitation for 6 hours at 60 °C in nitromethane, resulting in over 99% conversion of 4-chlorophenol and 94% selectivity for the desired product. ciac.jl.cn

Formation of Dibenzylated and Higher-Boiling Byproducts in Benzylation Reactions

A significant challenge in the benzylation of phenols is the formation of byproducts, including dibenzylated and higher-boiling compounds. google.comnih.gov These side reactions reduce the yield of the desired monobenzylated product and complicate the purification process. google.com For example, the reaction of isatoic anhydride (B1165640) with 4-chlorobenzyl chloride in the presence of a strong base can lead to the formation of a significant amount of byproduct. nih.gov

In the benzylation of 4-chlorophenol, the formation of up to 18 mole % of dibenzylchlorophenols has been reported when using certain condensation catalysts. google.comgoogle.com Even with processes designed to favor monobenzylation, higher-boiling products are often produced. google.com The ratio of 2-benzyl-4-chlorophenol to these higher-boiling byproducts is a key measure of the reaction's efficiency. google.com The use of zeolite catalysts has been shown to mitigate the formation of these undesired byproducts. google.comgoogle.com

Derivatization to Potassium 2-benzyl-4-chlorophenate

Once 2-benzyl-4-chlorophenol is synthesized and purified, it is converted to its potassium salt, this compound. This is typically achieved through a reaction with a potassium base.

Chemical Routes for Phenate Salt Formation from the Parent Phenol (B47542)

The formation of a phenate salt from a phenol is a straightforward acid-base reaction. Phenols are weakly acidic and react with strong bases to form phenoxide anions. wikipedia.org In the laboratory, this can be achieved by reacting the parent phenol, 2-benzyl-4-chlorophenol, with a strong potassium base such as potassium hydroxide. google.com The reaction involves dissolving the phenol in a suitable solvent and adding the base, which results in the formation of the potassium phenolate (B1203915) and water. google.com The resulting salt can then be isolated. For instance, potassium phenolate can be prepared by dissolving phenol in a solvent like alphapicoline and adding potassium hydroxide, leading to the precipitation of the phenolate. google.com

Industrial Synthesis Pathways for Phenate Salts

On an industrial scale, the production of phenate salts often involves similar principles but is optimized for large-scale production and cost-effectiveness. The classical process for producing sodium phenolate involves the alkaline washing of coal tar fractions, followed by decomposition with carbon dioxide to yield crude phenols. researchgate.net While this specific process yields a mixture of phenols, the underlying principle of reacting a phenol with a strong base is the same. For the production of a specific phenate like this compound, a purified stream of 2-benzyl-4-chlorophenol would be reacted with a potassium base. google.com Industrial processes may also involve two-step methods where an alkali metal phenate is first prepared and then reacted with a salt to form the desired phenate. google.com

Novel Synthetic Approaches for Related Benzyl Halides and Benzylated Phenols

Modern organic synthesis provides innovative pathways for creating functionalized aromatic compounds. For structures like 2-benzyl-4-chlorophenol, these advanced methods offer alternative routes to key intermediates, such as specifically chlorinated precursors or the benzylated phenol backbone itself. These approaches often provide advantages in terms of mild reaction conditions, selectivity, and functional group tolerance compared to traditional methods.

Photoredox-Catalyzed Chlorination Reactions for Precursors

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net This methodology is particularly relevant for the synthesis of precursors to 2-benzyl-4-chlorophenol, as it allows for the precise introduction of chlorine atoms into organic molecules. The process generally involves a photocatalyst that, upon excitation by visible light, can initiate single electron transfer (SET) processes. This generates highly reactive radical intermediates that can participate in bond-forming reactions. acs.orgnih.gov

The chlorination of arenes and benzylic C-H bonds are two key applications of this technology that can be envisioned for synthesizing precursors. For instance, a suitable phenol or benzyl-containing substrate could be selectively chlorinated. The advantages of using photoredox catalysis for such chlorinations include the use of non-hazardous visible light, high energy efficiency, and the need for only catalytic amounts of reagents. researchgate.net

The general mechanism for a photoredox-catalyzed reaction involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by light. The excited photocatalyst can then engage in either an oxidative or reductive quenching cycle. In a scenario relevant to chlorination, the excited catalyst could oxidize a chloride source to generate a reactive chlorine radical, or it could oxidize the organic substrate to a radical cation, which then reacts with a chloride source. researchgate.netchemrxiv.org Research has demonstrated the functionalization of benzylic C-H bonds through photoredox-catalyzed carbocation generation, providing a pathway to various substituted benzyl compounds. nih.gov Similarly, photoredox/nickel dual catalysis has been employed to couple phenol derivatives (as aryl sulfonates) with alkyl groups, highlighting the versatility of these light-mediated reactions in forming bonds to aromatic rings. acs.org

Below is a table summarizing representative photoredox catalytic systems applicable to C-H functionalization and related bond-forming reactions.

Table 1: Examples of Photoredox Catalysis Systems

Reaction Type Photocatalyst Light Source Key Reagents Substrate Example Ref
Benzylic C-H Azolation N-alkoxypyridinium salt Visible Light Azole Benzylic C-H substrates nih.gov
Ortho Olefination of Phenols Ruthenium complex Visible Light Oxidant generated in situ o-(2-pyridyl)phenols nih.gov
Amidation of Benzylic Alcohols [Ru(bpy)₃Cl₂] Blue LEDs tert-Butyl hydroperoxide Benzyl alcohol acs.org
Reductive Homocoupling of Benzyl Chlorides Iridium complex N/A Zirconocene, Hydrosilane Benzyl chlorides chemrxiv.org

Benzyl Aryl Ether Rearrangements for Benzylated Phenol Scaffolds

Rearrangement reactions of benzyl aryl ethers serve as a strategic method for synthesizing C-benzylated phenols. These intramolecular processes typically involve the migration of a benzyl group from the phenolic oxygen to a carbon atom on the aromatic ring, usually at the ortho or para position. The Fries and Claisen rearrangements are two prominent examples of such transformations. wikipedia.orgorganic-chemistry.org

The Fries rearrangement traditionally involves the Lewis acid-catalyzed reorganization of a phenolic ester to a hydroxy aryl ketone. wikipedia.orgbyjus.com A variation of this reaction can be applied to benzyl aryl ethers. A widely accepted mechanism proceeds through the coordination of a Lewis acid (e.g., AlCl₃) to the ether oxygen, which polarizes the C-O bond and generates an electrophilic benzyl carbocation. wikipedia.org This carbocation then attacks the aromatic ring in a classic electrophilic aromatic substitution. The regioselectivity (ortho vs. para substitution) can often be controlled by reaction conditions such as temperature; lower temperatures tend to favor the para product, while higher temperatures favor the ortho product. wikipedia.orgbyjus.com Polyphosphoric acid (PPA) has also been shown to be an effective catalyst for the rearrangement of benzyl aryl ethers to benzyl phenols. sioc-journal.cnccspublishing.org.cn Studies have shown that electron-donating groups on the phenolic moiety generally facilitate the rearrangement. ccspublishing.org.cn

The Claisen rearrangement is another powerful C-C bond-forming reaction, classically involving the ccspublishing.org.cnccspublishing.org.cn-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. organic-chemistry.orgwikipedia.orglibretexts.org While less common, the benzyl equivalent of the Claisen rearrangement can be used to synthesize benzylated phenols from benzyl aryl ethers under specific conditions, although it can require harsh thermal conditions. uq.edu.au The reaction is a concerted pericyclic process that proceeds through a six-membered cyclic transition state. libretexts.org For benzyl aryl ethers, this rearrangement would lead to an ortho-benzylated phenol. If the ortho positions are blocked, a subsequent Cope rearrangement can occur, moving the benzyl group to the para position. organic-chemistry.org

The choice of rearrangement strategy and the specific reaction conditions can be tailored to achieve the desired benzylated phenol isomer, which is a key scaffold for producing this compound.

Table 2: Comparison of Rearrangement Methodologies for Benzylated Phenols

Feature Fries-type Rearrangement Claisen-type Rearrangement
Typical Substrate Benzyl aryl ether / Phenolic ester Benzyl aryl ether / Allyl aryl ether
Typical Catalyst/Conditions Lewis acids (AlCl₃, BF₃) or Brønsted acids (HF, PPA); Temperature variation for selectivity. wikipedia.orgsioc-journal.cnorganic-chemistry.org Typically thermal (>100°C), can be catalyzed. organic-chemistry.orguq.edu.au
Mechanism Stepwise, involves electrophilic aromatic substitution with a carbocation intermediate. wikipedia.org Concerted, pericyclic ccspublishing.org.cnccspublishing.org.cn-sigmatropic shift. libretexts.org
Primary Product Mixture of ortho and para isomers, tunable by conditions. byjus.com Primarily ortho-substituted product. libretexts.org

| Key Considerations | Requires stable substrates due to harsh acidic conditions; substituent effects are significant. byjus.comccspublishing.org.cn | Substrate scope can be limited; may require high temperatures. uq.edu.au |


Advanced Mechanistic Investigations of Chemical Transformations

Homogeneous Gas-Phase Reaction Mechanisms

The behavior of 2-benzyl-4-chlorophenol (B1669242) in the gas phase, particularly at elevated temperatures or in the presence of reactive atmospheric species, is crucial for understanding its environmental fate and potential for forming harmful byproducts.

Reaction Kinetics and Energetics with Reactive Environmental Species (e.g., Atomic Hydrogen, Hydroxyl Radicals)

The atmospheric degradation of 2-benzyl-4-chlorophenol is primarily initiated by reactions with photochemically produced hydroxyl (•OH) radicals. While specific experimental data for its reaction with atomic hydrogen (H•) is scarce, the kinetics of its reaction with hydroxyl radicals have been estimated.

The rate constant for the vapor-phase reaction of 2-benzyl-4-chlorophenol with hydroxyl radicals is estimated to be 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 22 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Another estimate suggests a slightly faster reaction, with a rate constant of 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C, leading to an atmospheric half-life of about 5 hours. The primary mechanism of this reaction is the abstraction of the phenolic hydrogen, forming a phenoxy radical, which is a key intermediate in subsequent degradation and transformation pathways. researchgate.net

Table 1: Estimated Reaction Kinetics of 2-benzyl-4-chlorophenol with Hydroxyl Radicals

ParameterValueSource
Rate Constant (k) 1.8 x 10⁻¹¹ cm³/molecule-sec at 25°C nih.gov
Atmospheric Half-life ~22 hours nih.gov
Alternative Rate Constant (k) 2.6 x 10⁻¹¹ cm³/molecule-sec at 25°C
Alternative Atmospheric Half-life ~5 hours

Computational Elucidation of Potential Energy Surfaces and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the degradation mechanisms of chlorophene. researchgate.net These theoretical calculations provide significant insights into the molecule's reactivity by mapping out the potential energy surface of its reactions.

Studies involving the analysis of Wiberg bond orders and transition states have been used to predict the most likely points of bond cleavage and the sites susceptible to attack by other molecules. researchgate.net For instance, in the oxidation of chlorophene, DFT calculations have indicated that the C7–C8 bond is the most vulnerable to cleavage, and the C12 site is the most probable location for hydroxyl addition. researchgate.net Furthermore, the distribution of Mulliken atomic spin densities suggests that self-coupling reactions, leading to the formation of dimers, are likely to occur through C–O–C linkages. researchgate.net These computational models are instrumental in understanding the initial steps of degradation and the formation of various intermediate products. mdpi-res.comnih.gov

Formation Pathways of Polyhalogenated Byproducts (e.g., Polychlorinated Dibenzo-p-dioxins and Dibenzofurans, Mixed Halogenated Dioxins and Furans)

A significant concern with chlorophenols is their potential to act as precursors for the formation of highly toxic polyhalogenated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) during combustion processes. pops.intepa.govipen.org The thermal degradation of 2-benzyl-4-chlorophenol can lead to the formation of these persistent organic pollutants.

The primary pathway for the formation of PCDDs and PCDFs from chlorophenols involves the initial formation of a phenoxy radical. researchgate.net These radicals can then undergo a series of condensation and cyclization reactions. The presence of the benzyl (B1604629) group in 2-benzyl-4-chlorophenol adds complexity to the potential reaction pathways. Upon heating, chlorophenols can be converted to the even more toxic PCDDs and PCDFs through both gas-phase and metal-catalyzed pathways. pops.int

Heterogeneous Catalytic Reactions and Surface-Mediated Processes

The interaction of 2-benzyl-4-chlorophenol with solid surfaces, such as those of mineral dust or industrial catalysts, can significantly influence its chemical transformation.

Impact of Chemisorption on Radical Formation Pathways

The adsorption of 2-benzyl-4-chlorophenol onto surfaces can facilitate the formation of radicals, which are key to its degradation and the formation of byproducts. Studies on the adsorption of chlorophenols on various materials, such as multi-walled carbon nanotubes, have been conducted. rede3tech.org While specific studies on how chemisorption of 2-benzyl-4-chlorophenol impacts radical formation are not detailed, it is known that the interaction with active sites on a catalyst surface can lower the activation energy for bond cleavage, thereby promoting the formation of phenoxy radicals. The degradation of chlorophene has been reported to involve radical and ring-opening reactions when catalyzed by potassium ferrate. sci-hub.se

Surface Reaction Mechanisms: Langmuir-Hinshelwood and Eley-Rideal Models

The kinetics of heterogeneous catalytic reactions are often described by the Langmuir-Hinshelwood (L-H) or Eley-Rideal (E-R) models.

Langmuir-Hinshelwood Model : This model assumes that the reaction occurs between two molecules that are adsorbed on the catalyst surface. The degradation of related phenolic compounds, such as o-phenylphenol, has been modeled using the Langmuir-Hinshelwood kinetics, suggesting its potential applicability to 2-benzyl-4-chlorophenol. researchgate.net In this mechanism, the rate of reaction is dependent on the surface coverage of the reactants.

Eley-Rideal Model : In this mechanism, a molecule in the gas or liquid phase reacts directly with a molecule that is adsorbed on the catalyst surface. There is limited specific information available applying the Eley-Rideal model to the degradation of 2-benzyl-4-chlorophenol. However, studies on the degradation of other organic pollutants have considered this pathway, particularly in processes like catalytic ozonation where a dissolved oxidant might react with an adsorbed pollutant. uah.es

The degradation of chlorophenols has been shown to follow Langmuir-Hinshelwood kinetics in some photocatalytic systems, where the reaction rate is influenced by the adsorption of the chlorophenol onto the catalyst surface. researchgate.net

Advanced Oxidation Processes and Degradation Pathways

Advanced oxidation processes have been demonstrated to be effective in the degradation of chlorophenolic compounds. These methods are particularly advantageous for breaking down recalcitrant organic molecules into less harmful substances. The primary mechanism involves the generation of powerful oxidizing agents that can attack the aromatic ring and its substituents, leading to fragmentation and eventual mineralization.

The synergistic effect of microwaves and oxidants is attributed to both thermal and non-thermal effects. The thermal effect involves the rapid heating of the solution, which can accelerate reaction kinetics. Non-thermally, microwaves are believed to enhance the generation of hydroxyl radicals from the decomposition of hydrogen peroxide, although the exact mechanism is still a subject of investigation. The degradation process for chlorophenols under these conditions generally follows pseudo-first-order kinetics. mdpi.com Key parameters influencing the efficiency of microwave-assisted AOPs include temperature, the initial concentration of the oxidant, and the microwave power. mdpi.comresearchgate.net For instance, in the degradation of 4-chlorophenol (B41353), temperature has been identified as a highly influential parameter. mdpi.com

The proposed general mechanism for the microwave-assisted degradation of chlorophenols involves the following steps:

Generation of hydroxyl radicals from an oxidant (e.g., H₂O₂) enhanced by microwave energy.

Electrophilic attack of the hydroxyl radicals on the aromatic ring of the chlorophenol molecule.

Hydroxylation of the aromatic ring, leading to the formation of hydroxylated intermediates.

Ring-opening of the aromatic intermediates.

Further oxidation of the resulting aliphatic compounds into smaller organic acids, and ultimately, mineralization to CO₂, H₂O, and chloride ions.

It is reasonable to infer that the degradation of potassium 2-benzyl-4-chlorophenate would proceed through a similar pathway, initiated by the cleavage of the benzyl group and/or hydroxylation of the phenolic ring.

The sonochemical degradation of chlorophene has been investigated, providing direct insights into the radical generation and subsequent reaction pathways. taltech.ee Sonolysis, the application of ultrasound to a liquid medium, induces acoustic cavitation—the formation, growth, and implosive collapse of microscopic bubbles. This collapse generates localized hot spots with extremely high temperatures and pressures, leading to the pyrolysis of water molecules and the generation of highly reactive species, primarily hydroxyl radicals (•OH) and hydrogen atoms (•H). taltech.ee

The degradation of chlorophenols in aqueous solutions via sonolysis is primarily driven by the reactions with these hydroxyl radicals at the bubble-liquid interface. nih.gov The process is less dependent on direct pyrolysis within the cavitation bubble for non-volatile solutes like chlorophene. The addition of radical scavengers, such as tert-butyl alcohol, has been shown to significantly inhibit the degradation of chlorophenols, confirming the central role of hydroxyl radicals. nih.gov

The efficiency of sonochemical degradation can be enhanced through the addition of Fenton-like reagents (e.g., Fe²⁺), which can promote the generation of additional hydroxyl radicals from hydrogen peroxide, a byproduct of the recombination of hydroxyl radicals. taltech.ee The degradation rate of chlorophene can also be influenced by the presence of other radical scavengers. For instance, the addition of carbon tetrachloride (CCl₄) can act as a scavenger for hydrogen atoms, which can also participate in the degradation process. taltech.ee

Table 1: Factors Influencing Sonochemical Degradation of Chlorophenols

FactorEffect on DegradationReference
Hydroxyl Radical ScavengersInhibition of degradation nih.gov
Fenton's Reagent (Fe²⁺)Acceleration of degradation taltech.ee
Carbon Tetrachloride (CCl₄)Can influence degradation rate by scavenging H• radicals taltech.ee

The identification of degradation products and intermediates is crucial for elucidating the reaction pathways of this compound. Studies on the degradation of chlorophene and related chlorophenols have identified several key intermediates.

In a study involving the combined action of ultraviolet (UV) irradiation and ozonation on chlorophene, several primary intermediates were identified using gas chromatography-mass spectrometry (GC-MS). nih.gov These include:

2-Benzoylbenzo-1,4-quinone

Benzo-1,4-quinone

Hydroquinone (B1673460)

Further degradation leads to the formation of smaller organic acids such as maleic acid, acetic acid, formic acid, and oxalic acid before complete mineralization. nih.gov

The degradation pathway is proposed to initiate with the attack of hydroxyl radicals on the chlorophene molecule. This can lead to the hydroxylation of the aromatic ring and cleavage of the benzyl group. The formation of benzoquinone derivatives suggests that the oxidation of the phenolic moiety is a key initial step. Subsequent ring opening of these quinone intermediates results in the formation of short-chain carboxylic acids.

The general degradation pathway for chlorophenols often involves the formation of hydroxylated and dehalogenated intermediates. For 4-chlorophenol, intermediates such as hydroquinone and 4-chlorocatechol (B124253) have been identified. researchgate.net These intermediates are then further oxidized to benzoquinones, followed by ring cleavage.

Table 2: Identified Degradation Intermediates of Chlorophene and Related Chlorophenols

Initial CompoundDegradation MethodIdentified IntermediatesReference
ChloropheneUV/Ozonation2-Benzoylbenzo-1,4-quinone, Benzo-1,4-quinone, Hydroquinone, Maleic acid, Acetic acid, Formic acid, Oxalic acid nih.gov
4-ChlorophenolPhotocatalysisHydroquinone, 4-Chlorocatechol, Benzoquinone researchgate.net

Based on this, a plausible degradation pathway for this compound would involve the initial formation of 2-benzyl-4-chlorophenol, followed by oxidative attack leading to intermediates like those listed above, and ultimately mineralization.

Environmental Behavior and Abiotic Transformation Processes

Abiotic Degradation Pathways in Environmental Compartments

The transformation of Potassium 2-benzyl-4-chlorophenate in the environment is governed by several abiotic processes, including photolysis, hydrolysis, and oxidation by naturally occurring reactive species.

In aquatic environments, photolytic degradation is a key process for the transformation of many organic compounds. This can occur through direct photolysis, where the molecule itself absorbs sunlight, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as natural organic matter (NOM). researchgate.net While specific studies on the photolytic degradation of this compound are limited, it is known that the parent compound, 2-benzyl-4-chlorophenol (B1669242), undergoes slow coloration under the influence of sunlight, suggesting a degree of photolytic activity. epa.gov The presence of aromatic rings and a chlorine substituent in the molecule suggests that it could be susceptible to photochemical reactions, potentially leading to the cleavage of the benzyl (B1604629) group or dechlorination.

The stability of this compound in water is influenced by pH. As a salt of a weak acid, it will exist in equilibrium between its ionized form (phenate) and its undissociated form (phenol). The pKa of the parent compound, 2-benzyl-4-chlorophenol, is 10.8. regulations.gov At a typical physiological pH of 7.4, all forms of the compound (including the potassium and sodium salts) will be ionized to a similar degree (0.04%). regulations.gov The rate of hydrolysis and other transformation processes can be significantly affected by the pH of the surrounding water. For many chlorophenols, sorption to soil and sediment, which influences their availability for degradation, is pH-dependent, with sorption generally decreasing as pH increases. nih.gov

Sorption and Partitioning Phenomena in Environmental Matrices

The movement and availability of this compound in the environment are heavily influenced by its interaction with soils, sediments, and dissolved organic matter.

Dissolved organic matter (DOM) in aquatic systems can significantly impact the fate of organic contaminants. nih.gov As mentioned previously, DOM can inhibit the oxidation of aromatic amines by sulfate (B86663) radicals. nih.gov This inhibitory effect is due to the ability of DOM to reduce the oxidized intermediates of the contaminant back to their original form. nih.gov Conversely, the reaction of DOM with oxidizing agents can also produce secondary oxidants that may enhance the degradation of the contaminant. nih.gov Therefore, the presence of DOM can have a dual effect on the transformation of this compound, either slowing it down through inhibitory mechanisms or speeding it up through the formation of secondary reactive species. nih.gov

Identification and Fate of Abiotic Transformation Products

The environmental behavior of this compound is intrinsically linked to its transformation into other chemical species. Abiotic processes, which are non-biological in nature, play a significant role in the degradation of this compound in the environment. This section details the current understanding of the identification of its transformation products and the pathways through which they are formed.

Characterization of Key Environmental Degradation Products

The primary and most immediate abiotic transformation of this compound in an environmental context is its rapid conversion to its corresponding acid form, 2-benzyl-4-chlorophenol. epa.govepa.govregulations.gov This dissociation occurs readily in aqueous environments.

While the initial transformation product is well-established, detailed characterization of subsequent environmental degradation products of 2-benzyl-4-chlorophenol resulting from abiotic processes such as photolysis and hydrolysis is not extensively documented in publicly available scientific literature. Environmental fate studies submitted to regulatory bodies like the U.S. Environmental Protection Agency (EPA) focus on the stability of the parent acid, 2-benzyl-4-chlorophenol. regulations.gov For instance, a hydrolysis study found the compound to be stable. regulations.gov An aerobic soil metabolism study did note the presence of one unidentified degradation product at 8% of the parent compound after 240 days, indicating that while degradation occurs, it may be a slow process with limited formation of major metabolites under those specific conditions. regulations.gov

General principles of chlorophenol chemistry suggest potential degradation products that could arise from processes like photodegradation. These could include hydroxylated derivatives, where the chlorine atom is replaced by a hydroxyl group, or cleavage of the benzyl group. However, without specific studies on 2-benzyl-4-chlorophenol, the identification and characterization of these potential products remain speculative.

Interactive Table: Known and Potential Abiotic Transformation Products of this compound

Parent Compound Initial Transformation Product Potential Subsequent Degradation Products (Hypothetical) Abiotic Process
This compound2-benzyl-4-chlorophenol epa.govepa.govregulations.govHydroxylated derivatives, products of benzyl group cleavageDissociation, Photolysis, Hydrolysis

Mechanistic Analysis of Environmental Product Formation Pathways

The mechanistic understanding of the formation of abiotic transformation products of this compound is centered on the initial dissociation and the subsequent, less-defined degradation of 2-benzyl-4-chlorophenol.

The primary formation pathway is the straightforward dissociation of the potassium salt in an aqueous environment to yield the phenolate (B1203915) anion and a potassium cation. The phenolate anion is in equilibrium with the protonated form, 2-benzyl-4-chlorophenol, with the position of the equilibrium being dependent on the pH of the surrounding medium.

For the subsequent abiotic degradation of 2-benzyl-4-chlorophenol, the following mechanistic pathways can be considered based on the general behavior of chlorophenols, although specific data for this compound is lacking:

Photodegradation: This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds. For 2-benzyl-4-chlorophenol, two primary photochemical reactions could be hypothesized:

Homolytic cleavage of the carbon-chlorine (C-Cl) bond: This is a common pathway for chlorinated aromatic compounds, leading to the formation of a phenyl radical. This radical can then react with water or other species to form hydroxylated products.

Photo-oxidation: In the presence of oxygen and sunlight, reactive oxygen species (ROS) such as hydroxyl radicals can be generated. These highly reactive species can attack the aromatic ring, leading to hydroxylation and potential ring cleavage. The benzyl group could also be a target for oxidation.

Hydrolysis: This involves the reaction of the compound with water. While studies have shown 2-benzyl-4-chlorophenol to be relatively stable to hydrolysis, under certain environmental conditions (e.g., high temperatures or extreme pH), this pathway could contribute to the slow formation of degradation products, likely through the nucleophilic substitution of the chlorine atom by a hydroxyl group. regulations.gov

It is important to reiterate that these mechanistic pathways are based on established chemical principles for similar compounds and are not derived from specific experimental studies on the abiotic transformation of 2-benzyl-4-chlorophenol.

Interactive Table: Plausible Mechanistic Steps in the Abiotic Transformation of 2-benzyl-4-chlorophenol

Proposed Mechanistic Step Description Influencing Factors Potential Products
Dissociation Initial rapid conversion of the potassium salt to the phenolate anion and then to the acid form. epa.govepa.govregulations.govWater, pH2-benzyl-4-chlorophenol
Photolytic C-Cl Bond Cleavage Absorption of UV radiation leading to the breaking of the bond between the carbon atom of the phenyl ring and the chlorine atom.SunlightPhenyl radical intermediates, hydroxylated derivatives
Photo-oxidation by ROS Attack by reactive oxygen species generated by light on the aromatic ring or benzyl group.Sunlight, OxygenHydroxylated derivatives, ring-opened products
Nucleophilic Substitution (Hydrolysis) Slow reaction with water leading to the replacement of the chlorine atom. regulations.govpH, TemperatureHydroxylated derivatives

Analytical Chemistry Methodologies for Quantification and Characterization

Chromatographic Separation Techniques for Trace Analysis

Chromatographic techniques are fundamental for separating 2-benzyl-4-chlorophenol (B1669242) from complex sample mixtures, enabling its precise quantification at trace levels.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection Modes (e.g., UV, Fluorescence, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. For chlorophenols, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a more polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the two phases.

Advanced detection modes significantly enhance the sensitivity and selectivity of HPLC analysis:

UV Detection: Phenolic compounds, including chlorophenols, exhibit strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. researchgate.netfdbio-rptu.de For instance, 4-chlorophenol (B41353) shows characteristic absorption bands at 225 nm and 280 nm in an aqueous solution. researchgate.net A diode array detector (DAD) can be employed to obtain the full UV spectrum of the analyte as it elutes from the column, aiding in identification. researchgate.net

Fluorescence Detection: While not all phenolic compounds are naturally fluorescent, derivatization can be used to introduce a fluorophore, thereby increasing detection sensitivity.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides high selectivity and sensitivity, allowing for the unambiguous identification and quantification of the target compound based on its mass-to-charge ratio and fragmentation patterns. ulisboa.pt Electrospray ionization (ESI) is a common interface used for LC-MS analysis of polar compounds like chlorophenols. ulisboa.pt

A study on the determination of various chlorophenols, including a compound structurally related to 2-benzyl-4-chlorophenol, utilized an HPLC system with a phenyl column and a mobile phase gradient of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) buffer. ulisboa.pt

Table 1: HPLC Method Parameters for Analysis of Related Chlorophenols

ParameterCondition
Column XBridgeTM Phenyl (150 x 2.1 mm I.D., 3.5 µm particle size) ulisboa.pt
Mobile Phase Gradient of acetonitrile and 2.5 mM ammonium acetate buffer (pH 6.8) ulisboa.pt
Flow Rate 0.2 mL/min ulisboa.pt
Injection Volume 50 µL ulisboa.pt
Column Temperature 40°C ulisboa.pt
Detection Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) ulisboa.pt

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Derivatized Analytes

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. Since phenolic compounds can have low volatility, a derivatization step is often necessary to convert them into more volatile species suitable for GC analysis. researchgate.net A common derivatization technique is acetylation, where an acetyl group is added to the phenolic hydroxyl group. nih.govnih.gov

GC coupled with a Mass Spectrometer (GC-MS) is a highly specific and sensitive method for the determination of chlorophenols. nih.govanalytice.com The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fingerprint for each compound. nih.gov Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring only specific ions characteristic of the analyte. nih.govscispace.com

For the analysis of 2-benzyl-4-chlorophenol, GC-MS has been identified as a suitable method, with a reported limit of quantification (LOQ) of 0.1 μg/L in water samples. analytice.com

Table 2: GC-MS Parameters for the Analysis of Chlorophenols

ParameterCondition
Derivatization Acetylation nih.govnih.gov
Column TraceGOLD™ TG-Dioxin GC column (60 m x 0.25 mm x 0.25 µm) thermofisher.com
Carrier Gas Helium researchgate.net
Detection Triple Quadrupole Mass Spectrometer thermofisher.com
Ionization Mode Advanced Electron Ionization (AEI) thermofisher.com

Spectroscopic and Electrochemical Detection Methods

Spectroscopic and electrochemical methods offer alternative or complementary approaches for the quantification and characterization of phenolic compounds.

UV-Visible Spectrophotometry for Quantification of Derivatives

UV-Visible spectrophotometry is a straightforward and cost-effective technique for quantifying compounds that absorb light in the UV-Vis range. youtube.com The concentration of an analyte in a solution is directly proportional to the amount of light it absorbs at a specific wavelength (Beer-Lambert Law). For phenolic compounds, the absorption maxima are influenced by the solvent polarity and the substitution pattern on the aromatic ring. researchgate.netfdbio-rptu.de For example, the UV absorption spectrum of 2,4-dichlorophenol (B122985) shows shifts in absorption maxima in different solvents. researchgate.net While direct quantification of 2-benzyl-4-chlorophenol in complex mixtures by UV-Vis spectrophotometry can be challenging due to overlapping spectra from other components, it can be a useful technique for analyzing purified samples or specific derivatives.

Electrochemical Analysis for Phenolic Compounds

Electrochemical methods are highly sensitive and can be used for the direct determination of electroactive compounds like phenols. researchgate.netmdpi.com These methods are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode. mdpi.comnih.gov The resulting current is proportional to the concentration of the phenolic compound. mdpi.com

Sample Preparation and Derivatization Strategies for Complex Matrices

Effective sample preparation is a critical step in the analysis of trace levels of organic compounds in complex matrices such as environmental or biological samples. researchgate.net The goal is to isolate and concentrate the analyte of interest while removing interfering substances. chromatographyonline.com

For the analysis of chlorophenols in water samples, solid-phase extraction (SPE) is a widely used technique. ulisboa.pttsijournals.com In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample. chromatographyonline.com For chlorophenols, reversed-phase SPE cartridges are often employed. tsijournals.com

Liquid-liquid extraction (LLE) is another common technique where the analyte is partitioned between two immiscible solvents. chromatographyonline.com

As mentioned previously, derivatization is often required for GC analysis of phenolic compounds to increase their volatility and improve chromatographic performance. researchgate.net Acetylation with acetic anhydride (B1165640) is a common derivatization method for chlorophenols. nih.govresearchgate.net

Table 3: Common Sample Preparation Techniques for Chlorophenol Analysis

TechniquePrincipleApplication
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent and then eluted with a solvent. chromatographyonline.comPre-concentration and clean-up of water samples. ulisboa.pttsijournals.com
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases. chromatographyonline.comExtraction of chlorophenols from aqueous matrices. chromatographyonline.com
Derivatization (e.g., Acetylation) Chemical modification of the analyte to improve its analytical properties (e.g., volatility for GC). researchgate.netPreparation of chlorophenols for GC-MS analysis. nih.govresearchgate.net

Pre-Column Derivatization Techniques for Enhanced Detectability

In the gas chromatographic analysis of polar compounds such as Potassium 2-benzyl-4-chlorophenate, which exists as its parent phenol (B47542), 2-benzyl-4-chlorophenol, in solution, pre-column derivatization is a critical step to enhance analytical performance. This process involves chemically modifying the analyte to create a less polar, more volatile, and more thermally stable derivative. Such modifications are essential for improving chromatographic separation and increasing detection sensitivity, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with an Electron-Capture Detector (GC-ECD). oup.comnih.gov

Two primary derivatization techniques are commonly employed for chlorophenols: acetylation and silylation.

Acetylation: This method involves the reaction of the phenolic hydroxyl group with an acetylating agent, typically acetic anhydride, to form an acetate ester. The reaction can be performed directly in the organic extractant, often in the presence of a base like potassium carbonate (K₂CO₃) which acts as a catalyst. nih.gov This conversion to a less polar ester improves volatility and reduces peak tailing during chromatographic analysis, leading to better peak shape and resolution. oup.com In some methods, the derivatization is performed directly on a solid-phase extraction (SPE) column, where the retained phenols are treated with acetic anhydride. researchgate.net

Silylation: Silylation involves replacing the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. A common and highly effective silylating agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). nih.govchromforum.org This technique is known for its rapid reaction times; in some cases, derivatization can be completed in under a minute at room temperature, especially when conducted in a solvent like acetone. nih.gov The resulting TMS ethers are significantly more volatile and thermally stable than the parent phenols, making them ideal for GC-MS analysis and leading to improved sensitivity and reproducibility. nih.gov

The choice of derivatization technique can depend on the specific analytical requirements, the complexity of the sample matrix, and the desired sensitivity. Both acetylation and silylation effectively enhance the detectability of chlorophenols, allowing for quantification at trace levels.

Table 1: Comparison of Pre-Column Derivatization Techniques for Chlorophenols

Derivatization TechniqueReagent(s)Typical Reaction ConditionsAdvantages
Acetylation Acetic Anhydride, often with K₂CO₃Direct addition to the sample extract or in-column reaction. nih.govresearchgate.netImproves volatility and chromatographic peak shape. oup.com
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) +/- TMCSRapid reaction at room temperature, can be completed in seconds to minutes. nih.govProduces highly volatile and thermally stable derivatives, enhances sensitivity and reproducibility for GC-MS. nih.gov

Optimized Extraction and Enrichment Protocols for Environmental Samples

The accurate quantification of this compound in environmental matrices such as water and soil necessitates robust extraction and enrichment protocols. Given that the compound exists as the less water-soluble 2-benzyl-4-chlorophenol in environmental systems nih.gov, these methods are designed to isolate and concentrate the analyte from complex sample matrices, thereby removing interferences and increasing the concentration to levels suitable for instrumental analysis.

Extraction from Water Samples:

For aqueous samples, Solid-Phase Extraction (SPE) is a widely adopted and effective technique for the preconcentration of chlorophenols. carta-evidence.orgresearchgate.netnih.gov The general procedure involves passing a water sample, typically acidified to a pH of around 2 to ensure the phenols are in their protonated form, through a cartridge containing a solid sorbent. carta-evidence.orgresearchgate.net The chlorophenols are retained on the sorbent while the bulk of the water passes through. Subsequently, the retained analytes are eluted with a small volume of an organic solvent. This process not only cleans up the sample but also provides a significant enrichment factor. carta-evidence.org

Several types of sorbents have been optimized for chlorophenol extraction, including:

Polystyrene-divinylbenzene (PS-DVB): This sorbent demonstrates high recovery rates for a range of chlorophenols. carta-evidence.orgresearchgate.net

Polyaniline: Used as a novel sorbent, it shows good performance for extracting chlorophenols prior to GC-ECD analysis. nih.gov

Carbon Nanotubes (CNTs): Functionalized multi-walled carbon nanotubes (MWCNTs) have been successfully used as SPE sorbents, with high recovery rates achieved using solvents like dichloromethane (B109758) for elution. chemicalpapers.com

Microextraction techniques have gained prominence as they are faster and more environmentally friendly, requiring significantly less solvent. youtube.comyoutube.com These include:

Solid-Phase Microextraction (SPME): This solvent-free method uses a fused silica (B1680970) fiber coated with a stationary phase (e.g., polyacrylate) to extract analytes directly from the sample or its headspace. nih.govnih.gov The fiber is then transferred to the hot injector of a gas chromatograph for thermal desorption and analysis. Headspace SPME is particularly advantageous as it minimizes matrix effects. nih.gov

Dispersive Liquid-Liquid Microextraction (DLLME): This rapid technique involves injecting a mixture of an extraction solvent (e.g., a high-density chlorinated solvent) and a disperser solvent (e.g., acetone, acetonitrile) into the aqueous sample. youtube.comnih.gov A cloudy solution forms, and after centrifugation, the fine droplets of the extraction solvent containing the concentrated analytes are collected for analysis. youtube.comyoutube.com

Table 2: Optimized Extraction Protocols for Chlorophenols in Water Samples

MethodSorbent/Solvent SystemOptimized ParametersPerformance Metrics
Solid-Phase Extraction (SPE) Polystyrene-divinylbenzeneSample pH: ~2; Sorbent mass: 1000 mg; Sample volume: 500 mL. carta-evidence.orgresearchgate.netRecoveries: 70-106%; LOD: <20 ng/L; Enrichment Factor: 500. carta-evidence.org
SPE with Carbon Nanotubes COOH-functionalized MWCNTsElution solvent: Dichloromethane. chemicalpapers.comRecoveries: 62.0% - 116.8%. chemicalpapers.com
Headspace SPME Polyacrylate (PA) fiberExtraction at pH 2; Desorption at 300°C for 3 min. nih.govRecoveries: ~90%; LOD: 0.1-2.0 µg/kg. nih.gov
Dispersive Liquid-Liquid Microextraction (DLLME) α-terpineol & 1-octanoic acid (DES)Disperser solvent: Acetonitrile. nih.govRecoveries: 81.6-99.3%; LOD: 0.15-0.38 µg/L. nih.gov

Extraction from Soil Samples:

For solid matrices like soil, different extraction techniques are required to efficiently remove the analytes from the solid particles.

Accelerated Solvent Extraction (ASE): This technique, also known as pressurized liquid extraction, uses solvents at elevated temperatures and pressures to increase extraction efficiency. acs.orgdss.go.th For chlorophenols, using water as the extraction solvent at temperatures around 125°C has proven effective, offering an environmentally friendly alternative to organic solvents. acs.orgdss.go.th The resulting aqueous extract can then be further concentrated using SPME. acs.org

Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.gov This method can be coupled with headspace SPME for a one-step, in-situ sample preparation and extraction, providing a simple and rapid analysis of chlorophenols in soil. nih.gov

Ultrasound-Assisted Extraction (UAE): Sonication is used to facilitate the extraction of contaminants from solid samples into a solvent. researchgate.net This method is valued for its simplicity and applicability to a wide range of matrices and solvents. researchgate.net

Table 3: Optimized Extraction Protocols for Chlorophenols in Soil Samples

MethodSolvent/SystemOptimized ParametersKey Findings
Accelerated Solvent Extraction (ASE) WaterTemperature: 125°C; 3 extraction cycles of 10 min each. acs.orgdss.go.thAchieves low-ppb detection limits when combined with SPME; 7-20% RSD. acs.orgdss.go.th
Microwave-Assisted Extraction (MAE) Aqueous solution (pH 2) with Headspace SPMEMedium-power microwave irradiation for 9 minutes. nih.govSimple, organic solvent-free procedure with ~90% recovery. nih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), are instrumental in dissecting the electronic environment of a molecule. These computations offer a lens into the molecule's geometry, stability, and the spatial distribution of its electrons, which collectively govern its physical properties and chemical reactivity.

Density Functional Theory (DFT) Applications for Optimized Geometries and Electronic Structures

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of many-body systems like Potassium 2-benzyl-4-chlorophenate. In applying DFT, the primary objective is to determine the molecule's ground-state electron density, from which all other electronic properties can be derived.

The process commences with the optimization of the molecular geometry. For this compound, this involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy conformation is achieved. This optimized geometry represents the most stable arrangement of the atoms in the molecule. The choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-31G*, cc-pVTZ) is crucial for the accuracy of these calculations. A larger basis set and a more sophisticated functional generally yield more precise results, albeit at a higher computational cost.

Once the optimized geometry is obtained, a variety of electronic properties can be computed. These include the total energy, dipole moment, and the distribution of electronic charge. The resulting electronic structure provides a detailed map of electron-rich and electron-deficient regions within the molecule, which is fundamental to understanding its reactivity.

Table 1: Illustrative DFT-Calculated Electronic Properties of 2-benzyl-4-chlorophenate anion Note: The following data is illustrative and based on typical values for similar phenolic compounds. Specific experimental or computational data for this compound is not readily available.

PropertyCalculated ValueUnit
Total Energy-987.456Hartree
Dipole Moment3.45Debye
Mulliken Charge on Oxygen-0.654e
Mulliken Charge on Chlorine-0.123e

Analysis of Molecular Orbitals (HOMO, LUMO) and Reactivity Indices (e.g., Fukui Indices)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, thus representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ2 / (2η)

To pinpoint the reactive sites within the molecule, local reactivity descriptors such as Fukui functions are employed. researchgate.net The Fukui function, f(r), indicates the change in electron density at a particular point 'r' when the total number of electrons in the system changes. There are three types of Fukui functions:

f+(r): For nucleophilic attack (addition of an electron).

f-(r): For electrophilic attack (removal of an electron).

f0(r): For radical attack.

By calculating these indices for each atom in the 2-benzyl-4-chlorophenate anion, the specific atoms most susceptible to nucleophilic, electrophilic, or radical attack can be identified. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Reactivity Descriptors for 2-benzyl-4-chlorophenate anion Note: The following data is illustrative and based on typical values for similar phenolic compounds. Specific experimental or computational data for this compound is not readily available.

ParameterValueUnit
EHOMO-6.78eV
ELUMO-1.23eV
HOMO-LUMO Gap5.55eV
Chemical Hardness (η)2.775eV
Electronegativity (χ)4.005eV

Spectroscopic Property Prediction (e.g., IR, NMR, UV-Vis) through Computational Methods

Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. This involves computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding intensities can be used to simulate the IR spectrum. These theoretical spectra are often scaled by an empirical factor to better match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated shielding constants are then referenced against a standard compound (e.g., tetramethylsilane) to obtain the chemical shifts (δ).

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths for the transitions between different electronic states. The results can be used to simulate the UV-Vis spectrum, providing information about the wavelengths of maximum absorption (λmax).

Table 3: Illustrative Predicted Spectroscopic Data for 2-benzyl-4-chlorophenate anion Note: The following data is illustrative and based on typical values for similar phenolic compounds. Specific experimental or computational data for this compound is not readily available.

Spectroscopic DataPredicted Value
Key IR Frequency (O-H stretch, in parent phenol)~3400 cm-1
Key IR Frequency (C-Cl stretch)~750 cm-1
13C NMR Chemical Shift (C-O)~155 ppm
1H NMR Chemical Shift (phenolic proton, in parent phenol)~5-6 ppm
UV-Vis λmax~280 nm

Reaction Kinetic Modeling and Rate Constant Predictions

Understanding the kinetics of reactions involving this compound is crucial for predicting its behavior in various chemical environments. Computational modeling provides a means to explore reaction pathways and predict rate constants.

Canonical Variational Transition-State Theory (CVT) with Tunneling Contributions (e.g., SCT)

Canonical Variational Transition-State Theory (CVT) is a refined version of conventional Transition State Theory (TST). scispace.com While TST assumes the transition state is located at the saddle point of the potential energy surface, CVT improves upon this by variationally optimizing the position of the transition state to minimize the calculated rate constant. scispace.comumn.edu This is particularly important for reactions with flat potential energy surfaces or when entropic effects are significant. umn.edu

Calculation of Activation Barriers and Reaction Enthalpies

The activation barrier (Ea) and the reaction enthalpy (ΔH) are fundamental thermodynamic parameters that govern the feasibility and rate of a chemical reaction. These can be calculated from the potential energy surface.

The activation barrier is the energy difference between the reactants and the transition state. Its calculation requires locating the transition state structure, which is a first-order saddle point on the potential energy surface. This is typically done using optimization algorithms that search for a structure with one imaginary frequency.

The reaction enthalpy is the difference in enthalpy between the products and the reactants. It is calculated from the electronic energies of the optimized structures of the reactants and products, with corrections for zero-point vibrational energy (ZPVE), thermal energy, and work (PV term). A negative ΔH indicates an exothermic reaction, while a positive ΔH signifies an endothermic reaction.

Table 4: Illustrative Calculated Kinetic and Thermodynamic Parameters for a Hypothetical Reaction Note: The following data is for a hypothetical reaction involving the 2-benzyl-4-chlorophenate anion and is for illustrative purposes only.

ParameterCalculated ValueUnit
Activation Energy (Ea)15.5kcal/mol
Reaction Enthalpy (ΔH)-25.0kcal/mol
CVT Rate Constant at 298 K2.5 x 10-5s-1
SCT Transmission Coefficient at 298 K1.8-

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical tools that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. These models are invaluable for predicting the environmental behavior of chemicals like this compound.

QSAR models can be developed to predict key environmental fate parameters for this compound. These models are typically built using experimental data from a range of similar phenolic compounds. The predicted parameters are crucial for environmental risk assessment.

Table 1: Environmental Parameters Predictable by QSAR/QSPR

Parameter Description Importance for Environmental Fate
Soil Sorption Coefficient (Koc) Measures the tendency of the chemical to bind to organic matter in soil. Determines mobility in soil and potential for groundwater contamination.
Hydrolysis Rate Constant (k_h) The rate at which the compound reacts with water. A primary degradation pathway for certain functional groups.
Photolysis Rate Constant (k_p) The rate of degradation due to sunlight. A significant degradation pathway in surface waters and the atmosphere.

| Bioconcentration Factor (BCF) | The ratio of the chemical's concentration in an organism to that in the surrounding water. | Indicates the potential for accumulation in aquatic life. |

These predictive models help to fill data gaps where experimental measurements are unavailable or difficult to obtain. nih.gov

The predictive power of QSAR/QSPR models relies on the use of molecular descriptors, which are numerical values that encode structural or physicochemical information about a molecule. nih.gov For this compound, a variety of descriptors would be relevant.

Table 2: Key Molecular Descriptors for Environmental Fate Prediction

Descriptor Class Example Descriptor Information Encoded Relevance to this compound
Topological Wiener Index Molecular size and branching. Relates to diffusion and transport properties.
Constitutional Molecular Weight The mass of the molecule. chemnet.com Basic property influencing transport and partitioning. chemnet.com
Geometric Molecular Surface Area The accessible surface of the molecule. Influences interactions with environmental matrices and solubility.
Hydrophobicity log Kow (Octanol-Water Partition Coefficient) The ratio of a chemical's concentration in octanol (B41247) vs. water. nih.gov A key predictor of bioaccumulation and soil sorption. nih.gov

| Quantum Chemical | HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Relates to chemical reactivity and susceptibility to oxidation or reduction. |

By calculating these descriptors for this compound and inputting them into validated QSAR models, its environmental distribution and persistence can be estimated. nih.govnih.gov

Intermolecular Interactions and Solid-State Computational Studies

Computational methods are also used to study the solid-state properties of this compound, which are governed by intermolecular interactions.

The crystal structure and stability of this compound are dictated by a network of non-covalent interactions. The key interactions expected for this molecule include:

Ion-π Interactions: Strong attractive forces between the potassium (K+) cation and the electron-rich faces of the benzyl (B1604629) and chlorophenate aromatic rings.

π-π Stacking: Interactions between the aromatic rings. These can be parallel-displaced or T-shaped, contributing significantly to the crystal's cohesive energy.

C-H···π Interactions: The hydrogen atoms of the benzyl group's CH₂ linker and the aromatic rings can interact with the π-systems of adjacent molecules.

Halogen Bonding: The chlorine atom on the phenate ring can act as an electrophilic region (a σ-hole) and interact with nucleophilic partners, such as the oxygen atom of the phenate group in another molecule.

Analyzing these interactions through computational tools like Quantum Theory of Atoms in Molecules (QTAIM) or Non-Covalent Interaction (NCI) plots helps to understand the forces holding the crystal lattice together.

Crystal Structure Prediction (CSP) is a computational methodology used to predict the most stable crystal packing arrangements (polymorphs) of a molecule from its chemical diagram alone. For an ionic solid like this compound, the CSP process involves:

Conformational Search: Identifying the low-energy conformations of the 2-benzyl-4-chlorophenate anion.

Crystal Packing Generation: Generating thousands of plausible crystal packing arrangements based on common space groups and the identified conformations.

Lattice Energy Minimization: Optimizing the geometry of these generated structures and calculating their lattice energies using force fields or, for higher accuracy, DFT-based methods.

Ranking by Stability: The calculated lattice energies are used to create a crystal energy landscape, ranking the predicted polymorphs in order of their thermodynamic stability.

This process can identify the most likely experimentally observable crystal form and other potential, less stable polymorphs. nih.gov Such predictions are crucial for understanding the physical properties of the solid material. nih.gov

Future Research Directions

Exploration of Advanced and Sustainable Synthetic Pathways for Substituted Phenate Salts

Future research should prioritize the development of environmentally benign and efficient methods for synthesizing Potassium 2-benzyl-4-chlorophenate and other substituted phenate salts. Conventional methods for creating phenolic compounds can involve harsh conditions or hazardous reagents. The focus should therefore shift towards green chemistry principles.

Recent advancements in the synthesis of related compounds, such as the hydroxylation of aryl sulfonium (B1226848) salts to produce various phenols under mild conditions, offer a promising research direction. mdpi.com This method has shown high yields and tolerance for a wide range of functional groups, suggesting its potential applicability to the synthesis of complex phenols like 2-benzyl-4-chlorophenol (B1669242), the precursor to the potassium salt. mdpi.com Investigating the use of more sustainable catalysts, such as vanadyl complexes grafted to periodic mesoporous organosilica for the hydroxylation of benzene (B151609) to phenol (B47542), could also provide a pathway for greener synthesis. mdpi.com

Furthermore, the development of synthetic routes that minimize waste and energy consumption is crucial. This could involve exploring one-pot syntheses or flow chemistry processes, which can offer higher efficiency and safety compared to traditional batch methods. Research into the use of renewable starting materials and solvents will also be a significant step towards sustainability.

In-Depth Mechanistic Understanding of Complex Environmental Transformations under Varied Conditions

This compound, once in the environment, is expected to dissociate into the 2-benzyl-4-chlorophenate anion and potassium ions. The environmental fate of the organic anion is of primary concern. Chlorophenols and their derivatives are known environmental pollutants that can be persistent and may transform into more toxic byproducts. nih.gov

Future research must focus on the detailed mechanisms of its transformation and degradation under various environmental conditions. This includes photolysis, biodegradation (both aerobic and anaerobic), and reactions with naturally occurring oxidants. researchgate.net The transport of chlorophenols in soil is influenced by factors such as soil pH, organic matter content, and water solubility, which in turn affect their degradation and potential for groundwater contamination. unl.pt Given that chlorophenols can form water-soluble salts with alkali metals like potassium, their mobility in the environment could be enhanced. unl.pt

It is also critical to study the potential for the formation of more hazardous transformation products. For instance, the degradation of other chlorinated compounds can lead to the formation of persistent and toxic substances like polychlorinated biphenyls. nih.gov Understanding the complete degradation pathway of 2-benzyl-4-chlorophenate is essential to fully assess its environmental risk. acs.org

Development of Novel, Highly Sensitive, and Selective Analytical Techniques for Environmental Monitoring

The ability to detect and quantify this compound and its degradation products at low concentrations in complex environmental matrices like water and soil is paramount for effective monitoring and risk assessment. While standard methods exist for phenol detection, future research should aim for techniques with higher sensitivity, selectivity, and on-site applicability. nih.gov

Promising areas of research include the advancement of chromatographic methods coupled with mass spectrometry (GC-MS/MS), which has been shown to effectively quantify a range of substituted phenols at ng/L levels. researchgate.net Developing methods to analyze these compounds in both dissolved and suspended phases in water samples is also a key area of interest. researchgate.net

Furthermore, exploring novel detection methods such as indirect electrochemical protocols could offer new avenues for analysis. nih.gov The use of thermal desorption gas chromatography/mass spectrometry (TDGC/MS) has also been shown to be effective for the rapid, on-site analysis of substituted phenols in soil. researchgate.net Another innovative approach involves the derivatization of phenols to form indophenols, which can be readily detected by electrospray ionization mass spectrometry (ESI-MS), allowing for the distinction between different substituted phenols. purdue.edu

Analytical Technique Potential Application for Substituted Phenols Key Advantages
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)Quantification of various substituted phenols in water samples. researchgate.netHigh sensitivity and selectivity, suitable for complex matrices. researchgate.net
Thermal Desorption Gas Chromatography/Mass Spectrometry (TDGC/MS)Rapid, on-site analysis of phenols in soil and water. researchgate.netProvides results in under 20 minutes per sample. researchgate.net
Indirect Electrochemical DetectionDetermination of chlorophenols in drinking water. nih.govNovel protocol that avoids the use of oxidizing agents. nih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS) of Indophenol DerivativesDistinguishing and quantifying different phenols in commercial products. purdue.eduReadily distinguishable nature of derivatives allows for specific detection. purdue.edu

Expansion of Integrated Experimental and Computational Modeling for Predictive Chemistry and Environmental Fate

Integrating experimental data with computational modeling is a powerful approach to predict the behavior and fate of chemical compounds. Future research should leverage this synergy for this compound.

Quantum chemical studies have been instrumental in understanding the mechanisms of reactions between phenolic compounds and free radicals, providing insights into their antioxidant properties and degradation pathways. nih.gov Such computational approaches can be used to predict the reactivity and potential transformation products of 2-benzyl-4-chlorophenate.

Furthermore, computational models can be developed to predict the degradation pathways of phenolic compounds in specific environments, such as the human gut microbiota, which could be adapted for environmental ecosystems. nih.gov These models can help to identify key enzymes and reactions involved in the breakdown of the compound. By combining experimental data on sorption and degradation with computational fluid dynamics, it's possible to model the transport and natural attenuation of organic compounds in soil and water. researchgate.net This integrated approach can provide a more comprehensive understanding of the environmental fate of this compound and help in assessing the risks associated with its use. researchgate.netresearchgate.net

Q & A

Q. How can researchers validate environmental persistence data conflicting with regulatory assessments?

  • Methodology :
  • Microcosm studies : Simulate soil/water systems under controlled light, temperature, and microbial activity. Monitor parent compound and metabolites via LC-MS/MS . Compare half-lives with EPA data (e.g., DT₅₀ <30 days in aerobic soils) .

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